![molecular formula C6H11ClF3NS B6350569 2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97% CAS No. 1422766-13-9](/img/structure/B6350569.png)
2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97% (2-TFM-HCl, 97%) is a versatile organic compound with a wide range of applications in scientific research. It is an important intermediate in organic synthesis and is used in the manufacture of pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent in biochemical and physiological studies. 2-TFM-HCl, 97% has a number of unique properties that make it a valuable tool for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-TFM-HCl, 97% is widely used in scientific research for its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical and physiological studies, and as a substrate in enzyme assays. It is also used as a building block for the synthesis of new compounds.
Wirkmechanismus
2-TFM-HCl, 97% acts as an acid catalyst in biochemical and physiological studies. It catalyzes the hydrolysis of esters, amides, and other functional groups, as well as the cleavage of peptide bonds. It also acts as a proton donor, which allows for the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
2-TFM-HCl, 97% has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to increase the activity of certain hormones, such as insulin and glucagon. Additionally, 2-TFM-HCl, 97% has been found to increase the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
2-TFM-HCl, 97% has a number of advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively easy to synthesize in the laboratory, and it is relatively stable in solution. However, it is also important to note that 2-TFM-HCl, 97% is a strong acid and can be hazardous if not handled properly.
Zukünftige Richtungen
The potential applications of 2-TFM-HCl, 97% are still being explored. Future research could focus on the development of new synthesis methods, and the use of 2-TFM-HCl, 97% in the synthesis of new compounds. Additionally, further research could focus on the biochemical and physiological effects of 2-TFM-HCl, 97%, as well as its potential applications in drug development and drug delivery. Finally, further research could focus on the development of safer and more efficient ways to use 2-TFM-HCl, 97% in lab experiments.
Synthesemethoden
2-TFM-HCl, 97% can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of pyrrolidine with trifluoromethanesulfonyl chloride in the presence of an acid catalyst. The reaction proceeds in a two-step process, first forming a trifluoromethanesulfonate ester and then a hydrochloride salt. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.
Eigenschaften
IUPAC Name |
2-(trifluoromethylsulfanylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPILSFKYDNWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

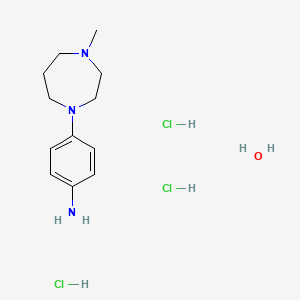

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)
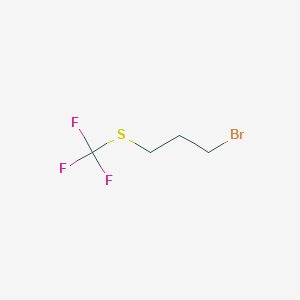

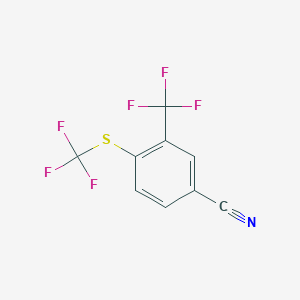



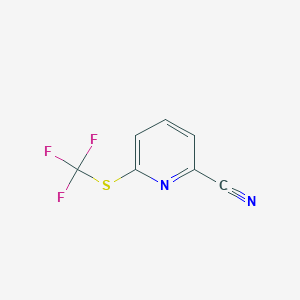
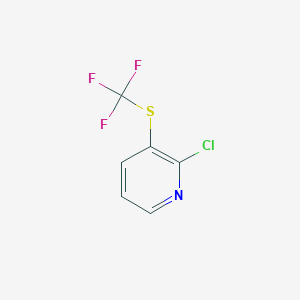

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)
